![molecular formula C28H25N5O4S B1676639 N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide CAS No. 713121-80-3](/img/structure/B1676639.png)

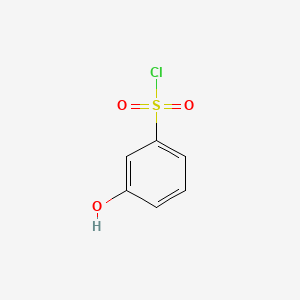

N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Vue d'ensemble

Description

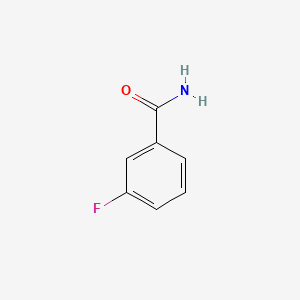

N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide is an aromatic amide . It has a molecular formula of C28H25N5O4S and a molecular weight of 527.6 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is N - [4- [ (3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide . The InChI string representation is InChI=1S/C28H25N5O4S/c1-16-13-17 (2)26-22 (14-16)23 (15-25 (31-26)24-7-5-6-12-29-24)27 (34)30-20-8-10-21 (11-9-20)38 (35,36)33-28-18 (3)19 (4)32-37-28/h5-15,33H,1-4H3, (H,30,34) .Physical And Chemical Properties Analysis

The compound has a net charge of 0 . Its average mass is 527.596 and its mono-isotopic mass is 527.16273 .Applications De Recherche Scientifique

Neurological Outcomes Improvement

ML-193 has been shown to improve neurological outcomes when used as an antagonist for GPR55 in mice treated after induced cerebral ischemia. The specificity of ML-193 towards GPR55 is significant, which suggests its potential in neurological therapies .

Pain Modulation

Studies indicate that ML-193 can modulate pain perception by blocking increases in intracellular calcium levels induced by lysophosphatidylinositol (LPI) in rat neurons. This points to its use in pain management research .

Anti-Inflammatory Effects

ML-193 has been studied for its anti-inflammatory effects, particularly in the expression and release of cytokines and chemokines in microglial cells. This could have implications for treatments of inflammation-related conditions .

ERK Signaling Inhibition

The compound inhibits GPR55-dependent ERK phosphorylation, which is a critical pathway in various cellular processes including cell division, survival, and apoptosis. This property could be leveraged in cancer research to control aberrant cell growth .

Calcium Level Regulation

ML-193’s ability to regulate intracellular calcium levels could have broader implications for conditions where calcium signaling is disrupted, such as certain neurodegenerative diseases .

GPR55 Antagonism

As a selective GPR55 antagonist, ML-193’s high selectivity over other receptors like CB1, GPR35, and CB2 makes it a valuable tool for studying the physiological and pathological roles of GPR55 .

Mécanisme D'action

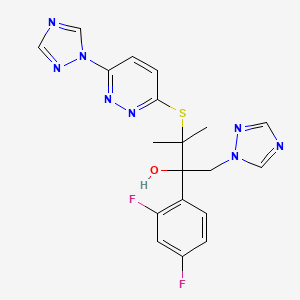

Target of Action

ML-193, also known as CID 1261822, is a potent and selective antagonist of GPR55 . GPR55 is a class A G protein-coupled receptor (GPCR) that has been implicated in various physiological and pathological processes, including inflammatory pain, neuropathic pain, metabolic disorder, bone development, and cancer .

Mode of Action

ML-193 interacts with GPR55 by binding to it and acting as an antagonist . This means it blocks the action of endogenous or exogenous agonists of GPR55. It has an IC50 of 221 nM, indicating its high potency . ML-193 shows more than 27-fold selectivity for GPR55 over other receptors such as GPR35, CB1, and CB2 .

Biochemical Pathways

The primary biochemical pathway affected by ML-193 involves the inhibition of β-arrestin trafficking induced by L-α-lysophosphatidylinositol (LPI) and ML186 . It also decreases the LPI-mediated ERK1/2 phosphorylation in U2OS cells . These actions suggest that ML-193 can modulate GPR55 signaling pathways, thereby influencing various cellular processes.

Result of Action

ML-193 has been shown to improve the motor and sensorimotor deficits of Parkinson’s disease (PD) rats . It attenuates the GPR55 agonists induced increases in human neural stem cells (hNSCs) proliferation rates and differentiation . In vivo, it attenuates sensorimotor deficits and slip steps, and increases motor coordination in PD rats .

Propriétés

IUPAC Name |

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O4S/c1-16-13-17(2)26-22(14-16)23(15-25(31-26)24-7-5-6-12-29-24)27(34)30-20-8-10-21(11-9-20)38(35,36)33-28-18(3)19(4)32-37-28/h5-15,33H,1-4H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSLEZOTMYUPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C(=NO5)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide | |

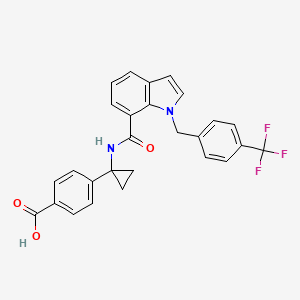

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)